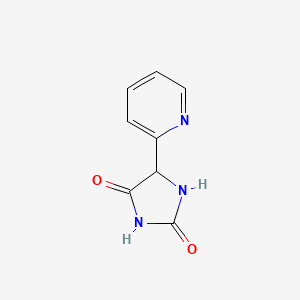![molecular formula C17H15NO2 B12842534 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is a complex organic compound that features both an indole and a dioxolane moiety The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The dioxolane ring is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole typically involves the formation of the indole core followed by the introduction of the dioxolane ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The dioxolane ring can then be introduced through an acetalization reaction with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group can yield an amine derivative.
Aplicaciones Científicas De Investigación
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with various enzymes and receptors. For example, they can act as inhibitors of enzymes like kinases or as ligands for receptors involved in cell signaling pathways . The dioxolane ring can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring but lacking the indole moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-Fluoro-1H-indole: A fluorinated indole derivative with potential pharmaceutical applications.
Uniqueness
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole is unique due to the combination of the indole and dioxolane moieties, which can confer distinct chemical and biological properties. This dual functionality can enhance its versatility in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
5-[3-(1,3-dioxolan-2-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C17H15NO2/c1-2-12(11-15(3-1)17-19-8-9-20-17)13-4-5-16-14(10-13)6-7-18-16/h1-7,10-11,17-18H,8-9H2 |
Clave InChI |
QIIYGIRZARIKOL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC(=C2)C3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


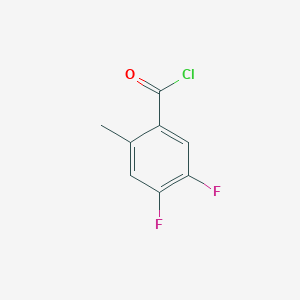
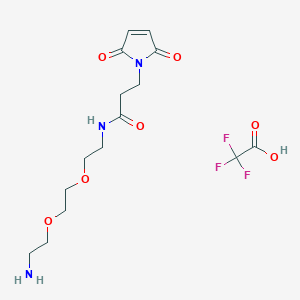
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

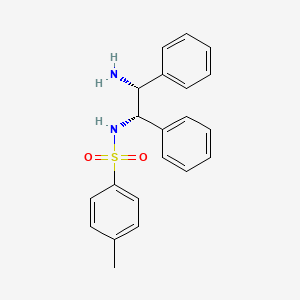
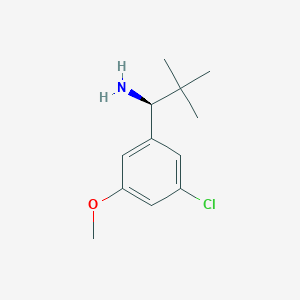
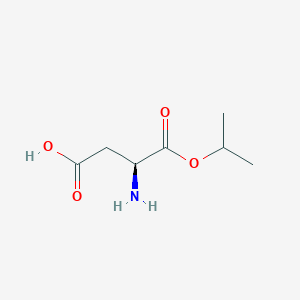
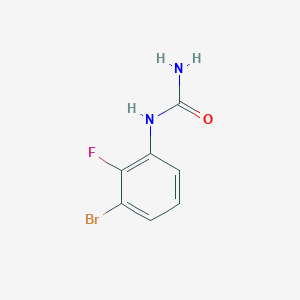

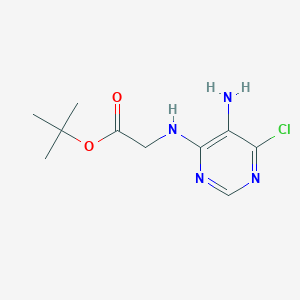

![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
